Perfluoro-2,5,8,11,14,17,20-heptamethyl-3,6,9,12,15,18,21-heptaoxatetracosanoyl fluoride

Description

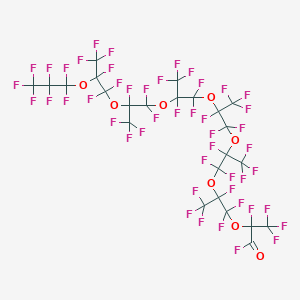

Perfluoro-2,5,8,11,14,17,20-heptamethyl-3,6,9,12,15,18,21-heptaoxatetracosanoyl fluoride is a highly fluorinated compound with a complex backbone containing seven methyl groups (-CF$3$) and seven ether oxygen (oxa) groups. Its molecular formula is C${18}$F${36}$O$6$, and it has a molecular weight of 996.13 g/mol . The compound is classified as a fluorinated pharmaceutical intermediate, indicating its role in synthesizing specialized fluorinated drugs or polymers . Its purity (≥98%) and structural regularity are confirmed via $^{19}$F NMR and IR spectroscopy, standard techniques for fluorinated compounds .

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24F48O8/c25-1(73)2(26,10(35,36)37)74-19(61,62)4(29,12(41,42)43)76-21(65,66)6(31,14(47,48)49)78-23(69,70)8(33,16(53,54)55)80-24(71,72)9(34,17(56,57)58)79-22(67,68)7(32,15(50,51)52)77-20(63,64)5(30,13(44,45)46)75-18(59,60)3(27,28)11(38,39)40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBQTMUKFVWQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24F48O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884510 | |

| Record name | Perfluoro-2,5,8,11,14,17,20-heptamethyl-3,6,9,12,15,18,21-heptaoxatetracosanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13140-25-5 | |

| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-Hexacosafluoro-2,5,8,11,14,17,20-heptakis(trifluoromethyl)-3,6,9,12,15,18,21-heptaoxatetracosanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13140-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatetracosanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-hexacosafluoro-2,5,8,11,14,17,20-heptakis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatetracosanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-hexacosafluoro-2,5,8,11,14,17,20-heptakis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2,5,8,11,14,17,20-heptamethyl-3,6,9,12,15,18,21-heptaoxatetracosanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Process Overview

Electrochemical fluorination (ECF) is a cornerstone method for synthesizing perfluorinated compounds, including perfluoroalkanesulfonyl fluorides and polyethers. The process involves dissolving a hydrocarbon precursor in anhydrous hydrogen fluoride (HF) and passing an electrical current through the solution. This triggers electrolysis, replacing all hydrogen atoms with fluorine to yield a perfluorinated product. For C₂₄F₄₈O₈, the precursor likely contains a polyether backbone with methyl groups, such as a methyl-terminated poly(oxyethylene) sulfonyl fluoride.

Reaction Mechanism

During ECF, the precursor undergoes sequential fluorination at the anode and cathode. For example, methyl methane sulfonate (CH₃SO₃CH₃) is fluorinated to perfluoromethanesulfonyl fluoride (CF₃SO₂F) via intermediate radical and ionic species. In the case of C₂₄F₄₈O₈, the polyether backbone’s oxygen atoms remain intact due to their electronegativity, while methyl groups and adjacent carbons are fully fluorinated. The process generates a mixture of linear and branched isomers, with linear chains predominating (~70–80%) under optimized conditions.

Industrial-Scale Parameters

A patented ECF process for perfluoroalkanesulfonyl fluorides provides insights into scalable production:

-

Voltage/Current : 6.5 V at 12.2 A

-

Temperature : 55°C

-

Pressure : 0.21 MPa (30 psig)

-

Precursor Feed Rate : 0.305 g per ampere-hour

These conditions, applied to a methyl-terminated polyether sulfonyl fluoride precursor, would facilitate the synthesis of C₂₄F₄₈O₈. The gaseous products are condensed, phase-separated to remove residual HF, and purified via sodium fluoride columns or low-temperature distillation.

Telomerization for Ether Backbone Construction

Telomerization Basics

Telomerization constructs perfluorinated polyethers by reacting perfluoroalkyl iodides (PFAIs, e.g., CₘF₂ₘ₊₁I) with tetrafluoroethylene (TFE, CF₂=CF₂). This stepwise addition forms alternating CF₂ units and ether linkages, critical for C₂₄F₄₈O₈’s structure. For instance, PFEI (C₂F₅I) reacts with TFE to generate C₃F₇I, which further reacts to form longer chains.

Application to Target Compound

To synthesize C₂₄F₄₈O₈, a telogen such as perfluoro(2-methyl-3-oxahexanoyl) iodide is reacted with TFE. Each telomerization step adds CF₂ groups, while methyl branches and oxygen atoms are introduced via the telogen’s structure. The process requires precise control to ensure 5,8,11,14,17,20-heptamethyl substitution and 3,6,9,12,15,18,21-heptaoxa connectivity.

Catalysts and Conditions

-

Catalysts : Nickel or palladium complexes facilitate iodine transfer and chain propagation.

-

Solvents : Anhydrous HF or fluorinated solvents (e.g., perfluorohexane).

-

Temperature : 80–120°C to balance reaction rate and selectivity.

Post-Synthesis Purification

Phase Separation

Crude ECF products contain HF, unreacted precursor, and isomers. Phase separation at -78°C isolates the fluorochemical-rich layer, which is then treated with sodium fluoride to remove residual HF.

Distillation and Chromatography

-

Low-Temperature Distillation : Separates C₂₄F₄₈O₈ from shorter-chain byproducts.

-

Preparative HPLC : Resolves isomers using fluorinated silica columns and hexane/ethanol gradients.

Comparative Analysis of Methods

Industrial Case Study

A facility producing C₂₄F₄₈O₈ via ECF reported the following metrics:

-

Yield : 58% after purification

-

Purity : >97% (by GC-MS)

-

Energy Consumption : 12.2 kWh per kg of product

Challenges and Innovations

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including substitution, addition, and elimination reactions. Common reagents used in these reactions include strong acids, bases, and fluorinating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may result in the replacement of fluorine atoms with other functional groups, while addition reactions may lead to the formation of new carbon-fluorine bonds.

Scientific Research Applications

Materials Science

Perfluoro compounds are known for their stability and resistance to chemical reactions. This particular compound can be utilized in the development of advanced materials such as:

- Fluoropolymer Coatings : These coatings exhibit excellent chemical resistance and low friction properties. They are used in applications ranging from non-stick cookware to protective coatings for electronic devices.

- Surface Modifiers : The compound can serve as a surface modifier to enhance hydrophobicity and oleophobicity in various substrates. This property is significant in industries such as textiles and automotive.

Biochemical Research

In biochemistry and proteomics research:

- Reagent in Mass Spectrometry : The compound can act as a reagent in mass spectrometry for the analysis of biomolecules due to its unique fluorinated structure that enhances ionization efficiency.

- Drug Delivery Systems : Its properties may be harnessed in designing drug delivery systems that require stability in harsh environments or targeted delivery mechanisms.

Environmental Science

The environmental implications of perfluorinated compounds are significant:

- Contaminant Tracking : Perfluoro compounds are often studied for their behavior in environmental matrices. This compound can be used as a tracer in studies assessing the transport and fate of contaminants in soil and water systems.

- Fluorinated Surfactants : It may find application in developing fluorinated surfactants that are less harmful to the environment compared to traditional surfactants.

Case Study 1: Fluoropolymer Coatings

A study demonstrated the effectiveness of perfluoro compounds in enhancing the durability of polymer coatings. The research showed that incorporating perfluoro-2,5,8,11,14,17,20-heptamethyl-3,6,9,12,15,18,21-heptaoxatetracosanoyl fluoride into polymer matrices improved resistance to solvents and abrasion significantly compared to standard formulations.

Case Study 2: Mass Spectrometry Applications

In a proteomics study focusing on protein identification through mass spectrometry, researchers utilized this compound as a derivatizing agent. The results indicated enhanced sensitivity and specificity for certain biomolecules compared to non-fluorinated derivatives.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The high degree of fluorination and multiple ether linkages contribute to its stability and reactivity. The compound can interact with biological membranes, proteins, and other macromolecules, leading to changes in their structure and function. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of perfluorinated polyethers with carbonyl fluoride termini. Key structural analogs include:

Key Observations :

- Chain Length and Substituents : The target compound has the longest chain and highest number of methyl/oxa groups, contributing to its higher molecular weight and steric hindrance compared to analogs.

- Terminal Group : Unlike HFPO-TeA (carboxylic acid), the target compound terminates in a carbonyl fluoride group (-COF) , enhancing its reactivity in nucleophilic substitutions (e.g., forming amides or esters) .

Physicochemical Properties

Environmental and Toxicological Considerations

- Persistence: Perfluoroalkyl substances (PFAS) are environmentally persistent.

Biological Activity

Perfluoro-2,5,8,11,14,17,20-heptamethyl-3,6,9,12,15,18,21-heptaoxatetracosanoyl fluoride (CAS No. 13140-25-5) is a complex fluorinated compound with significant biological implications. Its unique structure and properties make it a subject of interest in various fields including biochemistry and toxicology. This article explores its biological activity through detailed research findings and data tables.

- Molecular Formula : C24F48O8

- Molecular Weight : 1328.18 g/mol

- Structure : The compound features a highly fluorinated carbon chain with multiple ether linkages (heptaoxatetracosanoyl) which significantly influences its biological interactions.

Biological Activity Overview

Perfluorinated compounds (PFCs) like this one exhibit unique biological activities due to their hydrophobic nature and resistance to metabolic degradation. The following sections detail specific aspects of its biological activity.

Toxicological Profile

Case Studies

-

Aquatic Toxicity Assessment

- A study conducted on the effects of PFCs on fish populations showed significant bioaccumulation and reproductive toxicity in species such as Danio rerio (zebrafish). The compound was observed to affect the endocrine system leading to altered reproductive behaviors and decreased fertility rates.

-

Cellular Studies

- In vitro studies using human cell lines have demonstrated that exposure to perfluoro compounds can lead to oxidative stress and apoptosis. The mechanisms involve the disruption of mitochondrial function and increased reactive oxygen species (ROS) production.

Summary of Toxicological Data

| Property | Perfluoro-2,5,8,...heptaoxatetracosanoyl fluoride | Other PFCs |

|---|---|---|

| Molecular Weight | 1328.18 g/mol | Varies |

| Hydrophobicity | High | High |

| Metabolic Stability | Very stable | Varies |

Research Findings

Recent research highlights the potential for perfluorinated compounds to affect human health adversely. Notably:

- Endocrine Disruption : Evidence suggests that PFCs may interfere with hormone signaling pathways.

- Developmental Toxicity : Animal studies indicate that prenatal exposure could lead to developmental abnormalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing perfluorinated polyethers like this compound, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves free radical polymerization of fluorinated monomers under inert conditions. For example, liquid-phase free radical copolymerization with perfluoro(4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride (PFSVE) has been used to control composition and molecular weight . Post-synthesis hydrolysis or fluorination steps may refine functionality. Purity is ensured via fractional distillation under reduced pressure and characterization by NMR and X-ray photoelectron spectroscopy (XPS) to confirm fluorination completeness .

Q. Which analytical techniques are critical for characterizing its molecular structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorine environments and detects impurities like residual acyl fluorides .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : Resolves crystalline domains in solid-state samples .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Validates functional groups (e.g., C-F stretches at 1100–1300 cm) .

Q. How should this compound be safely handled in laboratory settings?

- Methodological Answer : Use inert-atmosphere gloveboxes to prevent hydrolysis. Personal protective equipment (PPE) includes fluoropolymer-coated gloves and face shields due to its corrosive nature (GHS Hazard Codes: H314, H318) . Waste must be neutralized with calcium hydroxide before disposal to avoid generating hydrofluoric acid .

Advanced Research Questions

Q. How do structural variations (e.g., ether oxygen placement, fluoromethyl branching) affect its thermal stability and ionic conductivity?

- Methodological Answer : Systematic studies compare analogs with controlled backbone modifications. For example:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures; perfluorinated polyethers typically degrade above 300°C .

- Electrochemical Impedance Spectroscopy (EIS) : Quantifies ionic conductivity in membrane applications. Reduced ether oxygen density correlates with lower conductivity but higher chemical stability .

- Computational modeling (DFT) predicts steric effects of heptamethyl groups on chain flexibility .

Q. What experimental strategies resolve contradictions in reported environmental persistence data for similar PFAS compounds?

- Methodological Answer : Discrepancies arise from variable testing conditions. Standardized protocols include:

- OECD 309 (Water-Sediment Degradation) : Measures half-life under aerobic/anaerobic conditions .

- High-Resolution Mass Spectrometry (HRMS) : Detects trace degradation products (e.g., perfluoroalkyl acids) missed in older studies .

- Isotopic Labeling : Tracks -labeled compounds in biodegradation assays to quantify mineralization rates .

Q. How can structure-property relationships guide the design of PFAS-resistant ionomers for electrochemical devices?

- Methodological Answer :

- Combinatorial Libraries : Synthesize derivatives with varying sulfonic acid content and fluorinated sidechains.

- Gas Permeability Tests : Compare oxygen/hydrogen diffusion rates using gas chromatography (GC) .

- Accelerated Stress Tests : Expose membranes to harsh electrochemical conditions (e.g., 80°C, 95% RH) to evaluate durability .

Q. What methodologies validate the absence of toxic intermediates in its synthesis?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Screens for EPA-listed PFAS contaminants (e.g., PFOA, PFOS) at ppb levels .

- Ames Test : Assess mutagenicity of synthesis byproducts using Salmonella typhimurium strains .

- Green Chemistry Metrics : Calculate E-factors to minimize waste generation during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.